2-Nitro-1-méthyl-6-phénylimidazo(4,5-b)pyridine

Vue d'ensemble

Description

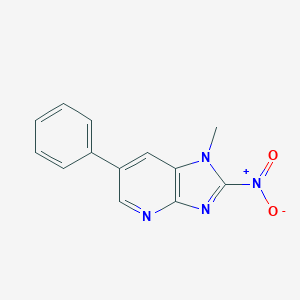

1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine is a heterocyclic aromatic amine. It is structurally related to other compounds in the imidazo[4,5-b]pyridine family. This compound is of interest due to its potential mutagenic and carcinogenic properties, which have been studied in various contexts, including food safety and toxicology .

Applications De Recherche Scientifique

1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine has several scientific research applications:

Mécanisme D'action

Target of Action

2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine, also known as PhIP, is a major heterocyclic amine that belongs to a class of mutagens found in foods . The primary targets of PhIP are the DNA in cells . It can be metabolized by human microsomes isolated from liver and colon to a species that damages bacterial DNA .

Mode of Action

PhIP interacts with its targets, the DNA in cells, by inducing DNA damage, gene mutation, and chromosomal anomalies . In human hepatocytes, the major biotransformation pathway of PhIP was cytochrome P4501A2 (CYP1A2)-mediated N-oxidation to form the genotoxic metabolite 2-(hydroxyamino)-1-methyl-6-phenylimidazo[4,5-b]pyridine (HONH-PhIP), which underwent glucuronidation at the N2 and N3 positions of PhIP to form stable conjugates .

Biochemical Pathways

PhIP affects several biochemical pathways. It is metabolized by the cytochrome P4501A2 (CYP1A2) enzyme, forming a genotoxic metabolite . This metabolite then undergoes glucuronidation, a major phase II metabolic pathway, to form stable conjugates . The regioselectivity of glucuronidation of PhIP is different in human and rat hepatocytes .

Pharmacokinetics

The pharmacokinetics of PhIP involves its metabolism by the CYP1A2 enzyme and subsequent glucuronidation . These processes affect the bioavailability of PhIP. The CYP1A2 inhibitor furafylline diminished the formation of both HONH-PhIP glucuronide conjugates in a concentration-dependent manner .

Result of Action

The result of PhIP’s action is the induction of DNA damage, gene mutation, and chromosomal anomalies . Some human hepatocyte populations are more active at transforming PhIP to a genotoxic species than rat hepatocytes pretreated with the potent CYP1A2 inducer 3-MC .

Action Environment

The action of PhIP can be influenced by various environmental factors. For instance, the formation of PhIP can be inhibited by certain food constituents, such as antioxidants and sugars . The rate constants and activation energy of PhIP formation increased when Epigallocatechin gallate (EGCG) was added to the model system .

Analyse Biochimique

Biochemical Properties

2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and other biomolecules. This compound is metabolized primarily by cytochrome P450 enzymes, specifically CYP1A2 and CYP1B1 . These enzymes catalyze the N-oxidation of 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine, leading to the formation of genotoxic metabolites such as 2-(hydroxyamino)-1-methyl-6-phenylimidazo(4,5-b)pyridine . The interaction with these enzymes is crucial for the compound’s activation and subsequent DNA-damaging effects.

Cellular Effects

2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine exerts various effects on different cell types and cellular processes. In rodent cells, it has been shown to induce DNA damage, gene mutations, and chromosomal anomalies . The compound influences cell signaling pathways, gene expression, and cellular metabolism by forming DNA adducts, which can lead to mutations and potentially cancer . Additionally, 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine disrupts the composition of gut bacteria and affects lipid metabolism pathways in rodents .

Molecular Mechanism

The molecular mechanism of 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine involves its metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and form adducts . These DNA adducts can cause mutations during DNA replication, contributing to the compound’s carcinogenic properties . The compound’s ability to induce DNA damage and mutations in bacteria further supports its genotoxic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine can change over time. The stability and degradation of the compound are influenced by various factors, including temperature and the presence of other chemicals . Long-term exposure to 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine has been shown to cause persistent DNA damage and mutations, which can lead to cancer development in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine vary with different dosages in animal models. At low doses, the compound may cause minimal DNA damage and mutations, while higher doses can lead to significant genotoxic effects and cancer development . Toxic or adverse effects, such as organ damage and disruptions in metabolic processes, have been observed at high doses of 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine .

Metabolic Pathways

2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes N-oxidation to form genotoxic metabolites, which are further processed through glucuronidation and sulfation pathways . These metabolic transformations are crucial for the compound’s activation and detoxification, affecting metabolic flux and metabolite levels in the body .

Transport and Distribution

The transport and distribution of 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine within cells and tissues involve various transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these proteins, affecting its bioavailability and potential toxicity . Studies have shown that 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine can be transported across epithelial barriers and distributed to different organs, including the liver and colon .

Subcellular Localization

The subcellular localization of 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the nucleus allows it to interact with DNA and form adducts, contributing to its genotoxic effects . Additionally, the compound’s presence in other organelles, such as the endoplasmic reticulum, can influence its metabolic activation and detoxification .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine typically involves the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia . This reaction forms the imidazo[4,5-b]pyridine ring system. The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo substitution reactions, particularly at the nitro group or the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP): A well-studied heterocyclic amine with similar mutagenic and carcinogenic properties.

2-Amino-3,8-dimethylimidazo(4,5-f)quinoxaline (MeIQx): Another heterocyclic amine found in cooked foods with potent mutagenic effects.

Uniqueness

1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine is unique due to its specific nitro group, which influences its reactivity and the types of DNA adducts it forms. This structural feature differentiates it from other similar compounds and affects its biological activity and toxicity .

Activité Biologique

1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine (commonly referred to as PhIP) is a heterocyclic amine that is significant in the study of mutagenesis and carcinogenesis. It is particularly noted for its presence in cooked meats and its potential role in human cancer development. This article explores the biological activity of PhIP, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.

Target and Mode of Action

PhIP acts primarily by forming DNA adducts through metabolic activation. The compound is metabolized by cytochrome P450 enzymes, particularly CYP1A2 and CYP1B1, leading to the generation of reactive intermediates that bind to DNA, resulting in mutations and chromosomal anomalies .

Biochemical Pathways

The metabolism of PhIP involves several pathways:

- Activation: The nitro group in PhIP is reduced to form a highly reactive species capable of interacting with DNA.

- DNA Damage: The formation of DNA adducts can lead to errors during DNA replication, contributing to mutagenesis .

- Gene Mutation: Studies have shown that exposure to PhIP induces mutations in various cell types, including bacterial strains such as Salmonella typhimurium and mammalian cells .

Pharmacokinetics

PhIP demonstrates specific pharmacokinetic properties:

- Absorption and Distribution: Following ingestion, PhIP is absorbed into the bloodstream and distributed throughout the body. Its solubility in organic solvents facilitates its interaction with cellular membranes.

- Metabolism: The primary metabolic pathway involves conversion by CYP1A2 into reactive metabolites that can form stable adducts with DNA .

- Excretion: Metabolites are eventually excreted through urine, which can be monitored as biomarkers for exposure assessment.

Biological Effects

Cellular Effects

PhIP has been shown to induce various biological effects:

- DNA Damage: In vitro studies indicate that PhIP exposure leads to significant DNA damage across different cell lines, evidenced by increased levels of DNA strand breaks and mutations .

- Gene Expression Alterations: Research indicates that treatment with PhIP can alter the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its carcinogenic potential .

Dosage Effects

The effects of PhIP are dose-dependent:

- Low doses may cause minimal damage, while higher doses significantly increase the incidence of mutations and cancerous transformations in animal models .

Case Studies

Several studies have explored the carcinogenic potential of PhIP:

| Study | Organism | Dose | Findings |

|---|---|---|---|

| Esumi et al. (1989) | Mice | 35 mg/kg | Increased incidence of lymphomas compared to controls. |

| Dooley et al. (1992) | Mice | 0.625 - 1.25 µmol | Higher incidence of hepatocellular adenomas observed at higher doses. |

| Tudek et al. (1989) | Rats | 50 - 75 mg/kg | Induction of aberrant crypt foci in colonic mucosa post-treatment. |

These studies collectively provide evidence supporting the classification of PhIP as a possible human carcinogen (Group 2B) due to its ability to induce tumors in experimental animals .

Propriétés

IUPAC Name |

1-methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2/c1-16-11-7-10(9-5-3-2-4-6-9)8-14-12(11)15-13(16)17(18)19/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWIYVXZLOSSJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156035 | |

| Record name | 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129018-59-3 | |

| Record name | 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129018593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does NO₂-PhIP interact with biological molecules, and what are the downstream effects?

A1: NO₂-PhIP is a genotoxic metabolite of PhIP, meaning it can damage DNA. [, ] Research indicates that NO₂-PhIP forms covalent adducts with human serum albumin (HSA), primarily at the cysteine 34 (Cys34) residue. [, ] This adduct formation occurs through a reaction between the sulfhydryl group of Cys34 and the C-2 imidazole atom of NO₂-PhIP. [] While the exact downstream consequences of these adducts are not fully understood, they likely contribute to PhIP's carcinogenic potential by altering protein function and disrupting cellular processes.

Q2: What makes Cys34 a primary target for NO₂-PhIP adduction in HSA?

A2: Human serum albumin possesses 35 cysteine residues, with 34 involved in disulfide bond formation. [] Cys34 stands out as the only unpaired cysteine residue, making it highly reactive and susceptible to modification by electrophiles and carcinogenic metabolites like NO₂-PhIP. [] This unique characteristic of Cys34 explains its vulnerability to adduct formation and highlights its potential as a biomarker for PhIP exposure.

Q3: Can NO₂-PhIP adducts with HSA be used as biomarkers for PhIP exposure?

A3: Research suggests that NO₂-PhIP adducts with HSA, particularly at Cys34, hold promise as potential long-term biomarkers for PhIP exposure. [] These adducts represent a measure of PhIP bioactivation and could provide valuable insights into an individual's cumulative exposure to this potential carcinogen. Further research is needed to validate the use of these adducts as reliable and sensitive biomarkers in human studies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.